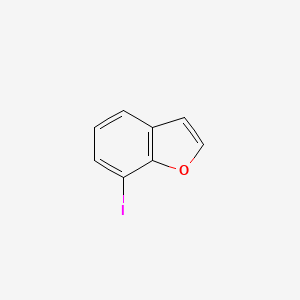

7-Iodobenzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Iodobenzofuran is an organic compound with the molecular formula C8H5IO . It is also known by other names such as 3 (2H)-Benzofuranone, 7-iodo-, 7-Iodo-1-benzofuran-3 (2H)-one .

Synthesis Analysis

The synthesis of benzofuro-fused 7-deazapurine, a compound related to 7-Iodobenzofuran, was based on the Negishi cross-coupling of iodobenzofurane with zincated 4,6-dichloropyrimidine followed by azidation and photochemical cyclization . Another study reported a halogen dance reaction involving 2-iodobenzofuran .Molecular Structure Analysis

The molecular structure of 7-Iodobenzofuran consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The average mass is 260.029 Da and the monoisotopic mass is 259.933411 Da .Chemical Reactions Analysis

While specific chemical reactions involving 7-Iodobenzofuran are not detailed in the search results, a related compound, 2-iodobenzofuran, has been studied. When 2-iodobenzofuran was treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at 50°C and an aldehyde, the 2-substituted 3-iodobenzofuran resulting from the halogen dance was the only isolated product .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Iodobenzofuran include a predicted boiling point of 260.8±13.0 °C and a predicted density of 1.900±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Neuroimaging and Receptor Study

"7-Iodobenzofuran" derivatives have been explored in the context of neuroimaging, particularly for visualizing dopamine D2 receptors. For example, [123I]Iodobenzofuran ([123I]IBF) has been used as a single photon emission computed tomography (SPECT) tracer. This technique facilitates the measurement of binding potential, density, and affinity of dopamine D2 receptors in nonhuman primates (Laruelle et al., 1994). Further studies have extended this application to humans, assessing dopamine D2 receptor binding potential in healthy subjects using [123I]IBF (Laruelle et al., 1994).

Antimicrobial and Antitubercular Activity

7-Iodobenzofuran derivatives have been synthesized and evaluated for antimicrobial, antitubercular, antimalarial, and cytotoxic activities. For instance, a study demonstrated the synthesis of quinoline-based 1,3,4-oxadiazole derivatives using iodobenzenediacetate, which were then tested for various biological activities (Ladani & Patel, 2015).

Cancer Research

Research has also explored the use of iodobenzofuran derivatives in cancer studies. For example, 2,3,5-triiodobenzoic acid, an iodine contrast agent, was found to induce cell death in tumor cells through the generation of reactive oxygen species (Silva de Abreu & Fernandes, 2021).

Parkinson's Disease and Progressive Supranuclear Palsy

The use of [123I] iodobenzofuran (IBF) single‐photon emission computed tomography (SPECT) has been applied to study striatal dopamine D2 receptors in Parkinson's Disease and Progressive Supranuclear Palsy patients, illustrating its potential in differentiating extrapyramidal diseases (Oyanagi et al., 2002).

Synthesis of Bioactive Compounds

The synthesis and biological evaluation of thiazole-substituted dibenzofurans have been explored. These compounds were tested for their antibacterial activity against various strains, demonstrating the potential utility of 7-iodobenzofuran derivatives in developing new antimicrobial agents (Baba et al., 2018).

Mecanismo De Acción

Target of Action

It is known that benzofuro-fused 7-deazapurine nucleosides, which are synthesized using 7-iodobenzofuran, have shown moderate to weak cytostatic activity . Cytostatic agents are known to target rapidly dividing cells, such as cancer cells, by inhibiting cell division.

Mode of Action

It is used in the synthesis of benzofuro-fused 7-deazapurine nucleosides, which have shown cytostatic activity . This suggests that 7-Iodobenzofuran may interact with its targets to inhibit cell division, thereby preventing the proliferation of rapidly dividing cells.

Result of Action

Benzofuro-fused 7-deazapurine nucleosides, which are synthesized using 7-iodobenzofuran, have shown moderate to weak cytostatic activity . This suggests that 7-Iodobenzofuran may contribute to the inhibition of cell division in rapidly dividing cells.

Propiedades

IUPAC Name |

7-iodo-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCDDMFZTGMZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)

![2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2966183.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2966192.png)

![Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride](/img/structure/B2966194.png)

![methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966195.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2966197.png)